Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Overview
Description
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate is a chemical compound with the molecular formula C28H26O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate typically involves the esterification of naphthalene derivatives. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize the reaction efficiency and minimize by-products. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthalene dicarboxylic acids, while reduction can produce naphthalene diols .
Scientific Research Applications
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active naphthalene derivatives, which can then interact with biological molecules or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler derivative with similar chemical properties.
Propan-2-yl naphthalene-2-carboxylate: Another ester derivative with comparable reactivity.
Naphthalene-1,2-dicarboxylic acid: A related compound with two carboxyl groups, offering different reactivity and applications.
Uniqueness
Propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate is unique due to its specific ester configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
propan-2-yl 1-(2-propan-2-yloxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O4/c1-17(2)31-27(29)23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28(30)32-18(3)4/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCLGTFSEDICQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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